molecular formula C9H9N3O2S B13107792 2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol

2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol

Cat. No.: B13107792
M. Wt: 223.25 g/mol
InChI Key: QPXDQNKLPUWSFY-UHFFFAOYSA-N
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Description

2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-3-yl group at the 5-position and a thioethanol moiety at the 2-position. The pyridine ring introduces aromaticity and basicity, while the thioether-linked ethanol group enhances solubility and offers sites for further functionalization .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanol

InChI

InChI=1S/C9H9N3O2S/c13-4-5-15-9-12-11-8(14-9)7-2-1-3-10-6-7/h1-3,6,13H,4-5H2

InChI Key

QPXDQNKLPUWSFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 2-chloroethanol under basic conditions to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents such as acyl chlorides or alkyl halides.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide or potassium carbonate.

    Cyclization: Catalysts such as acids or bases, depending on the specific reaction.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Substitution: Esters, ethers.

    Cyclization: Various heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thioether and hydroxyl groups can form additional interactions with target molecules .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The pyridin-3-yl group in the target compound provides a nitrogen-rich aromatic system, contrasting with imidazole (), sulfonylpiperidine (), and bromoindole () in analogs. These substituents influence electronic properties and binding affinities.

Synthetic Efficiency: Yields for analogs range from 62% () to 87% (), suggesting that steric and electronic effects of substituents impact reaction efficiency. Recrystallization from ethanol or ethanol/water is a common purification step ().

Physicochemical Properties

  • Solubility: The thioethanol group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., phenylethanone in ). Carboxylic acid derivatives (e.g., 19i in ) exhibit even higher solubility due to ionization .
  • Thermal Stability: High melting points in brominated analogs (e.g., 277–280°C in ) indicate strong intermolecular forces, whereas the target compound’s melting point is expected to be lower due to its flexible thioethanol chain .

Bioactivity

  • Anticancer Potential: Compounds with pyrimidinylthio groups () demonstrate anticancer activity, suggesting that the oxadiazole-thioether motif is critical for targeting cellular pathways .
  • Enzyme Inhibition : 8i () and 5a () highlight the role of sulfonyl and benzimidazole groups in inhibiting enzymes like aromatase or Rho kinases .

Biological Activity

The compound 2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing key findings from various studies and presenting data on its pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C10H12N4OSC_{10}H_{12}N_4OS, with a molecular weight of approximately 232.29 g/mol. The presence of the pyridine ring and the oxadiazole moiety contributes to its biological activity.

Biological Activity Overview

  • Antimicrobial Activity
    • Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, 5-(pyridin-3-yl)-1,3,4-oxadiazoles have been tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . The presence of substituents such as nitro and hydroxy groups can enhance this activity.
  • Anticancer Properties
    • The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively documented. Mechanisms include inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . The compound's ability to inhibit telomerase activity has also been highlighted as a promising anticancer mechanism .
  • Antioxidant Activity
    • Oxadiazole derivatives are recognized for their antioxidant properties. This activity can mitigate oxidative stress in cells, potentially reducing the risk of various diseases including cancer and neurodegenerative disorders .

Data Table: Biological Activities of 2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol

Activity Tested Organisms/Cell Lines Results Reference
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition observed
AnticancerHeLa, A549, MDA-MB-231IC50 values improved with modifications
AntioxidantIn vitro assaysReduction in oxidative stress markers

Case Studies

  • Synthesis and Testing
    • A study synthesized various substituted phenyl derivatives of 1,3,4-oxadiazoles and tested their antimicrobial activities against a panel of bacteria. Results indicated that modifications on the phenyl ring significantly influenced biological activity .
  • Mechanistic Studies
    • Research focused on the mechanism of action for 1,3,4-oxadiazoles revealed that these compounds target multiple pathways in cancer cells. The ability to inhibit HDAC and telomerase was particularly noted as a critical factor in their anticancer efficacy .

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